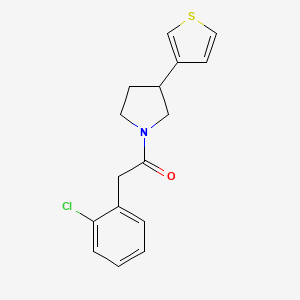

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as CTP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. CTP is a potent stimulant that acts on the central nervous system, producing effects similar to those of amphetamines and cocaine. In

Aplicaciones Científicas De Investigación

Molecular Structure and Conformation

Research on compounds structurally related to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one emphasizes the analysis of molecular conformation, crystalline structure, and the potential for isomer rotation. Studies such as those by Sivakumar et al. (1995) and Ray et al. (1997) have highlighted the planarity of chlorophenyl and thiophene rings and the conformation of the pyrrolidine ring, which is significant for understanding the molecular interactions and stability within crystals, stabilized by van der Waals forces and hydrogen bonding (Sivakumar, Fun, Ray, Roy, & Nigam, 1995; Jayanta K. Ray, Bidhan C. Roy, K. Chinnakali, I. A. Razak, & H. Fun, 1997).

Synthetic Methodologies

In the realm of synthetic chemistry, compounds akin to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one have been utilized as intermediates in the creation of more complex molecules. For instance, Wu, Lee, and Beak (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, showcasing the importance of solvent-dependent reactions and the potential for asymmetric deprotonation (Wu, Lee, & Beak, 1996).

Electrochemical and Optical Properties

The electrochemical polymerization of thiophene derivatives has been a subject of interest due to the impact of substituents on polymerizability and the properties of the resulting polymers. Research by Visy, Lukkari, and Kankare (1994) explored how substituents affect solubility and inductive effects, enhancing our understanding of the electrochemical behavior of these compounds (Visy, Lukkari, & Kankare, 1994).

Materials Science and Polymer Chemistry

Further investigations into the synthesis and characterization of polymers and copolymers involving thiophene and pyrrolidine derivatives have revealed significant insights into their applications in materials science. For example, studies on the copolymerization of ethylenedioxythiophene with functionalized dithienylpyrrole derivatives have demonstrated the ability to adjust optical properties, offering potential applications in electrochromic devices and other electronic materials (Tutuncu, Icli Ozkut, Balci, Berk, & Cihaner, 2019).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-12(15)9-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAMJCJKOVZYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)

![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)

![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)